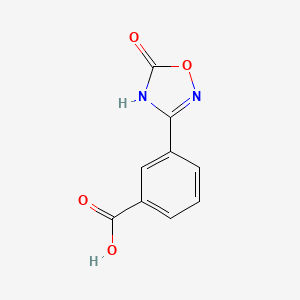

3-(5-Hydroxy-1,2,4-oxadiazol-3-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(5-Hydroxy-1,2,4-oxadiazol-3-yl)benzoic acid” is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of oxadiazoles, including “3-(5-Hydroxy-1,2,4-oxadiazol-3-yl)benzoic acid”, involves several steps. One common method involves the condensation reaction of amidoximes with derivatives of carboxylic acids or acid chlorides . Another method involves the reaction of nitriles with hydroxylamine .Molecular Structure Analysis

Oxadiazoles, including “3-(5-Hydroxy-1,2,4-oxadiazol-3-yl)benzoic acid”, have a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “3-(5-Hydroxy-1,2,4-oxadiazol-3-yl)benzoic acid”, focusing on unique applications:

Anticancer Evaluation

The compound has been evaluated for its anticancer properties. The MTT assay, which measures the activity of mitochondrial enzymes that reduce tetrazolium dye MTT to purple formazan, enables quantification of living cells and has been used to assess the efficacy of this compound in cancer research .

Synthesis of Pharmaceutically Relevant Scaffolds

The 1,2,4-oxadiazole ring found in this compound is a key feature in many pharmaceutically relevant scaffolds. It has been used in laboratory practices for the preparation of various bioactive molecules .

Antibacterial Activity

Preliminary screening against both Gram-positive and Gram-negative bacterial strains has shown that derivatives of this compound exhibit moderate antibacterial action. This highlights its potential use in developing new antibacterial agents .

Drug Discovery

In drug discovery, novel 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their binding affinity in primary σ1 and σ2 receptor assays using radiolabelled ligands. This indicates the potential application of this compound in the development of new drugs targeting these receptors .

Agricultural Biological Activities

Derivatives of 1,2,4-oxadiazole have shown a broad spectrum of agricultural biological activities. This suggests that “3-(5-Hydroxy-1,2,4-oxadiazol-3-yl)benzoic acid” could be used in the design and synthesis of efficient and low-risk chemical pesticides to combat plant diseases .

Mechanism of Action

Target of Action

It’s known that oxadiazole derivatives, which this compound is a part of, have been studied for their anticancer properties . They act as target-specific anti-angiogenic pharmacophores, which are crucial in the development of cancer therapies .

Mode of Action

Oxadiazole derivatives have been shown to interact with their targets and induce changes that lead to their therapeutic effects . For instance, they can modulate premature translation termination or nonsense-mediated mRNA decay , which are processes involved in gene expression and protein synthesis.

Biochemical Pathways

Oxadiazole derivatives have been associated with various biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, and antioxidant properties . These suggest that the compound may interact with multiple biochemical pathways.

Result of Action

Oxadiazole derivatives have been shown to exhibit significant anticancer activity when evaluated against human cancer cell lines . They can also modulate premature translation termination or nonsense-mediated mRNA decay , which could potentially lead to the production of functional proteins in certain genetic disorders.

properties

IUPAC Name |

3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-8(13)6-3-1-2-5(4-6)7-10-9(14)15-11-7/h1-4H,(H,12,13)(H,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONPIMOBFQZFNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NOC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone](/img/structure/B3002948.png)

![Ethyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3002949.png)

![2-Chloro-3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}amino)-1,4-dihydronaphthalene-1,4-dione](/img/structure/B3002950.png)

![4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline](/img/structure/B3002951.png)

![N-[(3-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide](/img/structure/B3002955.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3002956.png)

![3-((4-phenyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3002957.png)

![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3002958.png)

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[(dimethylamino)methylene]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B3002960.png)

![4-(3,5-Dimethylpyrazol-1-yl)-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B3002963.png)